(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol

Descripción general

Descripción

(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol , also known as (R,S)-tramadol , is a synthetic opioid analgesic. It exhibits both opioid and non-opioid mechanisms of action, making it a unique pain management option. Tramadol is commonly prescribed for moderate to severe pain relief, such as postoperative pain, chronic pain, and cancer-related pain.

Synthesis Analysis

The synthesis of tramadol involves several steps, including the condensation of (1R,2S)-1-(3-methoxyphenyl)cyclohexan-1-ol with formaldehyde to form the aminomethyl intermediate. Subsequent reduction of the intermediate yields tramadol. The synthesis pathway is well-documented in the literature.

Molecular Structure Analysis

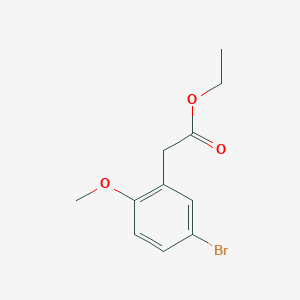

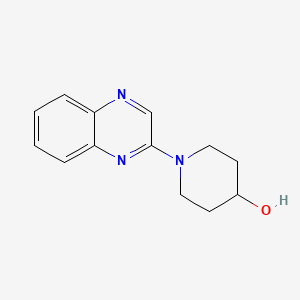

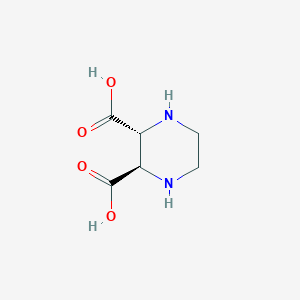

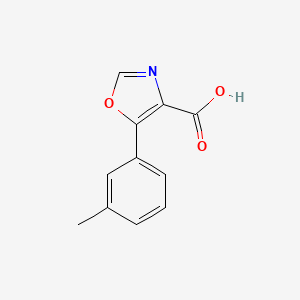

Tramadol’s molecular formula is C₁₆H₂₅NO₂ . It consists of a cyclohexane ring with a methoxyphenyl group at one position and an amino group at another. The stereochemistry at the chiral centers (1R,2S) contributes to its unique pharmacological profile.

Chemical Reactions Analysis

Tramadol undergoes hepatic metabolism via cytochrome P450 enzymes, leading to the formation of its active metabolite, O-desmethyltramadol (M1) . M1 has a higher affinity for the μ-opioid receptor, contributing significantly to tramadol’s analgesic effects.

Physical And Chemical Properties Analysis

- Physical State : Tramadol exists as a white crystalline powder.

- Solubility : It is soluble in water and organic solvents.

- Melting Point : Approximately 180°C.

- pKa : Around 9.4 (amine group dissociation).

Safety And Hazards

- Addiction Potential : Tramadol carries a risk of dependence and abuse, especially in prolonged use.

- Side Effects : Common side effects include nausea, dizziness, and constipation.

- Seizure Risk : Tramadol lowers the seizure threshold; caution is necessary, especially in patients with epilepsy.

- Drug Interactions : It interacts with other medications, particularly those affecting serotonin levels (e.g., SSRIs).

- CYP450 Metabolism : Genetic variations in CYP2D6 affect tramadol metabolism.

Direcciones Futuras

Research continues to explore tramadol’s safety, efficacy, and optimal use. Investigations into personalized dosing based on CYP2D6 genotype and the development of safer formulations are ongoing.

: NY Times

: Wikipedia

Propiedades

IUPAC Name |

(1R,2S)-2-(aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-17-13-7-4-6-11(9-13)14(16)8-3-2-5-12(14)10-15/h4,6-7,9,12,16H,2-3,5,8,10,15H2,1H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPPIKMBCJUUTG-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCCCC2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)[C@]2(CCCC[C@H]2CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652198 | |

| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

CAS RN |

541505-94-6 | |

| Record name | (1R,2S)-2-(Aminomethyl)-1-(3-methoxyphenyl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[(4-Amino-2-fluorophenyl)thio]phenyl]acetamide](/img/structure/B1497536.png)